REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10]C)[CH:9]=1)[C:5]#[N:6].[I-].[Li+]>N1C(C)=CC(C)=CC=1C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[C:5]#[N:6] |f:1.2|
|
Name
|
|
Quantity
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4.2 g
|
Type
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reactant
|
Smiles
|
ClC=1C=C(C#N)C=C(C1)OC
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Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
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N1=C(C=C(C=C1C)C)C
|
Name
|
|
Quantity
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10.06 g
|
Type
|
reactant
|
Smiles
|
[I-].[Li+]
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Control Type
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UNSPECIFIED
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Setpoint
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175 °C
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Type
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CUSTOM
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Details
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The mixture was stirred under an argon atmosphere until the solution
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to RT
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Type
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CUSTOM
|
Details
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partitioned between 10% HCl and EtOAc
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Type
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WASH
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Details
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The EtOAc phase was washed sequentially with 10% HCl and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
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CUSTOM
|
Details
|
to afford a oil which
|
Type
|
CUSTOM
|
Details
|
was crystallized from hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C#N)C=C(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |